(1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride
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Overview
Description
(1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H19ClN4 and a molecular weight of 242.75 g/mol. This compound is a derivative of piperidine and pyrazine, featuring a methanamine group attached to the piperidine ring. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to introduce the pyrazine moiety.
Methanamine Introduction: The methanamine group is then introduced to the piperidine ring through a series of reactions involving amine functionalization.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to stabilize the compound.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: (1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of ketones or aldehydes.
Reduction Products: Reduction reactions can produce amines or alcohols.
Substitution Products: Substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
(1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological systems and interactions with biomolecules.
Medicine: As a potential therapeutic agent or intermediate in drug synthesis.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-(3-Methylpyrazin-2-yl)piperidin-3-yl)methanamine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine derivatives, pyrazine derivatives, and other amine-containing compounds.
Uniqueness: The presence of the methanamine group and the specific substitution pattern on the piperidine ring contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(3-methylpyrazin-2-yl)piperidin-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.ClH/c1-9-11(14-5-4-13-9)15-6-2-3-10(7-12)8-15;/h4-5,10H,2-3,6-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPJGVWCOQYVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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